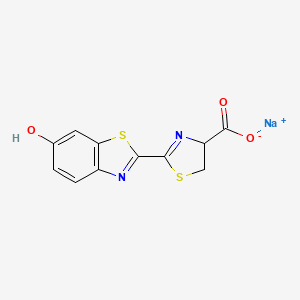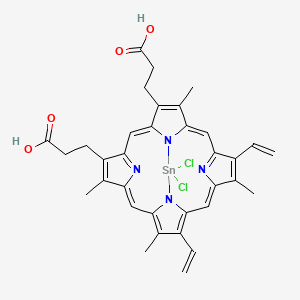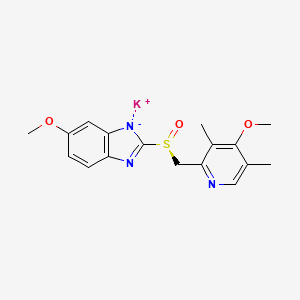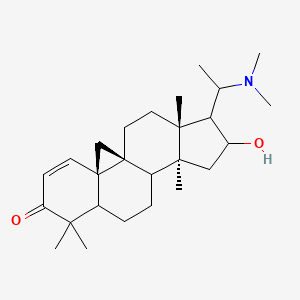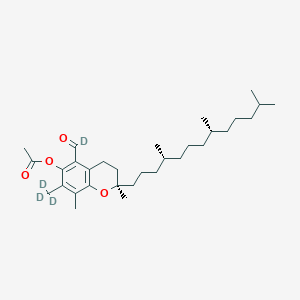
Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 is a labeled analogue of Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate. This compound is an intermediate in the synthesis of γ-Tocopherol, which is a form of Vitamin E. The labeled analogue is often used in scientific research for various applications, including metabolic studies and chemical identification.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 involves several steps. The starting material is typically a chroman derivative, which undergoes a series of reactions including formylation, methylation, and acetylation. The reaction conditions often involve the use of solvents like chloroform, dichloromethane, and DMSO. The final product is purified using techniques such as HPLC to achieve a purity of 99%.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification and quantification in analytical chemistry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in clinical diagnostics and imaging due to its labeled nature.
Industry: Applied in the synthesis of other complex molecules and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 involves its interaction with specific molecular targets and pathways. As an analogue of γ-Tocopherol, it is likely to interact with antioxidant pathways, neutralizing free radicals and reducing oxidative stress. The labeled nature of the compound allows researchers to track its distribution and metabolism in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Delta-Tocopherol: An isomer of Vitamin E with antioxidant properties.
Gamma-Tocopherol: Another form of Vitamin E, known for its anti-inflammatory effects.
Alpha-Tocopherol: The most common form of Vitamin E, widely studied for its health benefits.
Uniqueness
Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 is unique due to its labeled nature, which makes it particularly useful in research applications. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies, setting it apart from its unlabeled counterparts.
Propriétés
Formule moléculaire |
C31H50O4 |
|---|---|
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
[(2R)-5-deuteriocarbonyl-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C31H50O4/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-31(8)19-17-27-28(20-32)29(34-26(7)33)24(5)25(6)30(27)35-31/h20-23H,9-19H2,1-8H3/t22-,23-,31-/m1/s1/i5D3,20D |
Clé InChI |
SHAZHWHOHJAXRB-ZADYMURDSA-N |
SMILES isomérique |
[2H]C(=O)C1=C(C(=C(C2=C1CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C([2H])([2H])[2H])OC(=O)C |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C=O)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



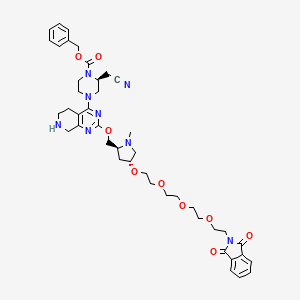
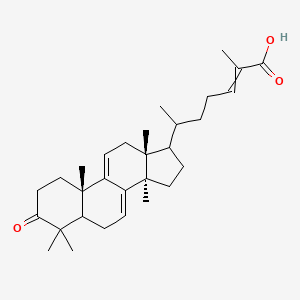
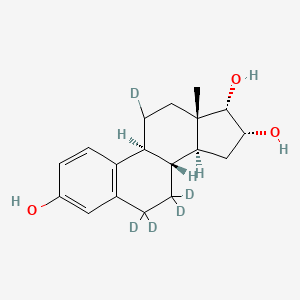
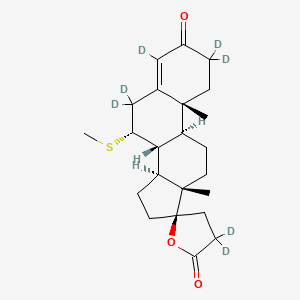

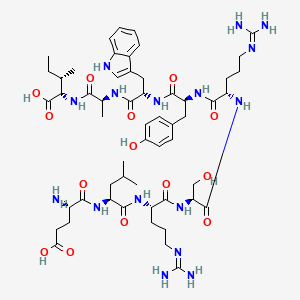
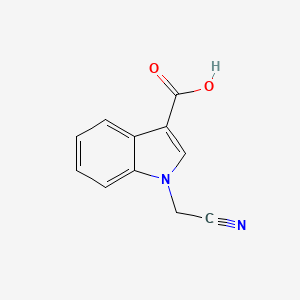

![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)
